1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one
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Overview
Description
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one is a boronic acid derivative with a pyrrole ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyrrole. The key steps involve:
Borylation: The pyrrole ring is first subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Functionalization: The resulting boronic acid derivative is then functionalized to introduce the ethanone group at the appropriate position on the pyrrole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale borylation reactions using continuous flow reactors to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain consistency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boronic acid group.
Substitution: Substitution reactions at the boronic acid site are common, often involving the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Boronic esters and boronic acids.
Substitution Products: A wide range of functionalized pyrroles.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid functionality makes it a versatile reagent in cross-coupling reactions.
Biology: In biological research, the compound is used as a probe to study enzyme activities and interactions. Its boronic acid group can bind to sugars, making it useful in glycomics.
Medicine: The compound has potential applications in drug discovery, particularly in the development of boronic acid-based drugs. Its ability to form stable complexes with biological targets makes it a candidate for therapeutic agents.
Industry: In the chemical industry, the compound is used in the synthesis of materials and polymers. Its reactivity with various functional groups allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one exerts its effects involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities.
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyrrole ring.
Benzeneboronic acid: Another boronic acid derivative with a phenyl group.
Pinacolborane: A boronic acid derivative used in borylation reactions.
Uniqueness: 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one is unique due to its combination of the pyrrole ring and the boronic acid group. This combination provides both electronic and steric properties that are not found in other similar compounds, making it particularly useful in specific chemical reactions and applications.
Properties
CAS No. |
2223040-19-3 |
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Molecular Formula |
C12H18BNO3 |
Molecular Weight |
235.09 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H18BNO3/c1-8(15)9-6-7-10(14-9)13-16-11(2,3)12(4,5)17-13/h6-7,14H,1-5H3 |
InChI Key |
WDGOLHANVAEMRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
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